N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a pyridazine ring via a thioacetamide bridge
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Industrial Applications: It could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the pyridazine ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a diketone or a similar precursor.
Coupling reaction: The final step involves coupling the benzo[d]thiazole derivative with the pyridazine derivative using a thioacetamide linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions like reflux in an appropriate solvent (e.g., dichloromethane or dimethylformamide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole and pyridazine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide analogs: Compounds with slight modifications in the benzo[d]thiazole or pyridazine rings.
Thioacetamide derivatives: Other compounds featuring the thioacetamide linker but different aromatic systems.
Uniqueness: this compound is unique due to its specific combination of benzo[d]thiazole and pyridazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS2/c24-17(21-19-20-15-8-4-5-9-16(15)26-19)12-25-18-11-10-14(22-23-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDJIBFCWQBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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